4-(2,4-Dichlorophenoxy)butanoate

説明

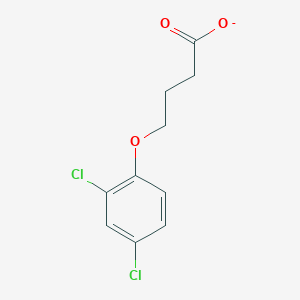

4-(2,4-dichlorophenoxy)butanoate is a monocarboxylic acid anion resulting from the dprotonation of the carboxy group of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). The major species at pH 7.3. It has a role as an agrochemical, a herbicide and a synthetic auxin. It is a conjugate base of a 2,4-DB.

科学的研究の応用

Agricultural Use

4-(2,4-Dichlorophenoxy)butanoate is predominantly applied in various crops such as:

- Alfalfa

- Peanuts

- Soybeans

The herbicide is effective against both annual and perennial broadleaf weeds. Its selective action allows for the preservation of monocot crops while eradicating dicots. Studies have demonstrated that it can significantly enhance crop yields by reducing weed competition .

Environmental Impact Studies

Research has been conducted on the environmental implications of using this compound:

- Toxicity to Non-target Organisms : It exhibits moderate toxicity to mammals and aquatic organisms. Studies indicate potential risks to birds, earthworms, and honeybees, highlighting the need for careful application practices .

- Soil Persistence and Leaching : The compound is not persistent in soil but can leach into groundwater under certain conditions due to its high solubility in water and organic solvents .

Case Study 1: Efficacy in Crop Yield Enhancement

A study conducted on soybean fields treated with this compound showed a significant increase in yield compared to untreated fields. The application reduced weed biomass by over 70%, demonstrating its effectiveness in maintaining crop health and productivity .

Case Study 2: Toxicological Assessment

A case report highlighted the acute toxicity associated with accidental ingestion of herbicides containing 2,4-Dichlorophenoxyacetic acid (a related compound). The report emphasized the importance of safety measures during application and handling to prevent poisoning incidents among agricultural workers .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 4-(2,4-Dichlorophenoxy)butanoate (2,4-DB), and how can purity be ensured during purification?

The synthesis of 2,4-DB typically involves esterification or nucleophilic substitution. One validated method adapts the synthesis of structurally similar phenoxyacetic acids:

- Procedure : React 2,4-dichlorophenol with γ-butyrolactone in the presence of a sulfuric acid catalyst under reflux. After 4–6 hours, the mixture is quenched in ice water, and the product is filtered, washed, and recrystallized from ethanol to achieve >95% purity .

- Purification : Recrystallization in ethanol removes unreacted precursors, while HPLC (C18 column, acetonitrile/water mobile phase) confirms purity. Trace impurities (e.g., dichlorophenol residues) can be quantified via GC-MS with electron capture detection .

Q. What analytical techniques are recommended for quantifying 2,4-DB residues in environmental samples?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm) for aqueous samples. For complex matrices (soil, plant tissues), employ GC-MS with derivatization (e.g., methylation using diazomethane) to enhance volatility .

- Calibration : Prepare standard solutions in acetone or methanol (100–1000 µg/mL) to cover a linear range of 0.1–50 ppm. Spike recovery experiments should validate method accuracy (recovery >85%) .

Advanced Research Questions

Q. How do structural modifications of 2,4-DB influence its herbicidal activity and environmental persistence?

- Ester Derivatives : Esterification of the carboxylic acid group (e.g., methyl or isooctyl esters) enhances lipophilicity, improving foliar absorption but increasing soil persistence. For example, isooctyl 2,4-DB (CAS 1320-15-6) exhibits a half-life of 60–90 days in loamy soils .

- Chlorine Substitution : Replacement of the 2,4-dichloro group with fluorine (e.g., 4-(2,4-difluorophenoxy)butanoate) reduces phytotoxicity but alters biodegradation pathways .

Q. What enzymatic pathways are involved in the microbial degradation of 2,4-DB, and how can they be harnessed for bioremediation?

- Key Enzymes : Rhodococcus erythropolis K2-3 cleaves the ether bond via a constitutively expressed monooxygenase, producing 2,4-dichlorophenol and succinic acid as intermediates .

- Bioremediation Strategies : Optimize bacterial consortia with Pseudomonas spp. to degrade chlorinated metabolites. Monitor degradation using LC-QTOF-MS to track pathway intermediates .

Q. How can researchers resolve contradictions in reported biodegradation rates of 2,4-DB across studies?

- Variables to Control : Soil pH (optimal 6.5–7.5), organic matter content, and microbial diversity significantly affect degradation rates. For example, acidic soils (pH <6) slow Rhodococcus activity by 50% .

- Standardized Protocols : Use OECD 307 guidelines for soil degradation studies. Compare half-lives under consistent conditions (25°C, 60% water-holding capacity) .

Q. What synthetic routes are available for preparing 2,4-DB derivatives to study structure-activity relationships?

- Ester Synthesis : React 2,4-DB with alcohols (e.g., 2-ethylhexanol) using DCC (dicyclohexylcarbodiimide) as a coupling agent. Purify esters via silica gel chromatography (hexane/ethyl acetate) .

- Amide Derivatives : Use carbodiimide-mediated coupling with amines. Characterize products via NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. Methodological Considerations Table

Q. Data Contradiction Analysis Example

Conflict : Reported soil half-lives for 2,4-DB range from 30–120 days.

Resolution : Variability arises from soil type and microbial activity. Studies using standardized loamy soils (OECD 307) report consistent half-lives of 45–60 days, while clay-rich or acidic soils extend degradation to 90+ days .

特性

IUPAC Name |

4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVXMZJTEQBPQO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。